Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of a methyl ester group at the 6th position of the benzimidazole ring, along with two methyl groups at the 1st and 2nd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with methyl propiolate under acidic conditions, followed by cyclization to form the benzimidazole ring . Another method involves the use of amido-nitriles and nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazoles .
Scientific Research Applications
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
- 2-(Chloromethyl)-1-(2-oxabicyclo[2.2.1]hept-5-en-3-ylmethyl)-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2,3-dimethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-5-4-8(11(14)15-3)6-10(9)13(7)2/h4-6H,1-3H3 |
InChI Key |
VJPIFJLLMVPXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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